2,5-Dichlorophenylzinc iodide

Catalog No.
S1899764
CAS No.
352530-43-9
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorophenylzinc iodide

CAS Number

352530-43-9

Product Name

2,5-Dichlorophenylzinc iodide

IUPAC Name

1,4-dichlorobenzene-6-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

ZNRGDLRHRVNWNM-UHFFFAOYSA-M

SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I

Canonical SMILES

C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I

Molecular Structure Analysis

The molecule features a central zinc (Zn) atom bonded to a 2,5-dichlorophenyl group (C6H3Cl2) and an iodide (I) ion (Figure 1). The zinc atom has sp2 hybridization, forming two covalent bonds with the carbon atoms of the phenyl ring and a dative bond with the lone pair on the iodine atom. The two chlorine atoms are positioned at the 2nd and 5th positions on the phenyl ring.


Chemical Reactions Analysis

2,5-Dichlorophenylzinc iodide is primarily used for Negishi coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds []. In a Negishi coupling, the zinc atom in 2,5-Dichlorophenylzinc iodide acts as a nucleophile, reacting with an organic halide (RX) in the presence of a palladium catalyst (Pd) to form a new C-C bond (Figure 2).

Balanced chemical equation for a Negishi coupling reaction:

R-X + (2,5-Dichlorophenyl)ZnI + Pd(0) → R-(2,5-Dichlorophenyl) + ZnX + Pd(II)


Physical And Chemical Properties Analysis

Due to the presence of the zinc-iodine bond, the compound is expected to be air and moisture sensitive, readily undergoing decomposition in these conditions [].

  • Negishi Cross-Coupling

    This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 2,5-DiclPhZnI acts as the organozinc reagent, offering several advantages:

    • Enhanced Reactivity: The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring increases the electrophilicity of the aromatic ring. This activation allows for efficient coupling with a wider range of organic halides compared to non-substituted phenylzinc reagents [].
    • Regioselectivity: The chlorine atoms also direct the attachment of the organic moiety from the RX to the desired position on the aromatic ring, leading to predictable product formation [].

Here are some examples of how 2,5-DiclPhZnI is used in scientific research:

  • Synthesis of Complex Organic Molecules: Researchers utilize 2,5-DiclPhZnI for the construction of complex organic molecules with specific functionalities. These molecules can serve as building blocks for pharmaceuticals, materials science, and other applications [].
  • Preparation of Functionalized Aryl Halides: The Negishi reaction with 2,5-DiclPhZnI allows for the introduction of various functional groups onto aryl halides. This technique is valuable for creating new drug candidates or modifying existing molecules for improved properties [].
  • Studies in Catalysis: 2,5-DiclPhZnI can be employed in research on Negishi cross-coupling catalysts. Scientists investigate the development of new and more efficient catalysts for this reaction, aiming to improve reaction rates, yields, and reaction conditions [].

While specific reactions of 2,5-Dichlorophenylzinc iodide are not provided, organozinc compounds generally participate in various organic reactions:

  • Cross-coupling reactions: Organozinc reagents can undergo palladium-catalyzed cross-coupling reactions like the Negishi coupling.
  • Addition reactions: They can add to carbonyl compounds and other electrophiles.
  • Transmetalation: Organozinc compounds can transfer their organic group to other metals.

  • Direct insertion of zinc metal into organic halides.
  • Transmetalation from other organometallic compounds.
  • Halogen-metal exchange followed by reaction with a zinc salt.

Zinc iodide, which is likely involved in the synthesis, can be prepared by the direct reaction of zinc and iodine in water or ether .

While specific applications of 2,5-Dichlorophenylzinc iodide are not mentioned, organozinc compounds are widely used in organic synthesis. Zinc iodide, which may be related to this compound, has several applications:

  • As an x-ray opaque penetrant in industrial radiography .
  • In rechargeable aqueous zinc-halogen cells .
  • As a stain in electron microscopy when combined with osmium tetroxide .
  • As a Lewis acid catalyst in organic reactions, such as the conversion of methanol to triptane and hexamethylbenzene .

Similar Compounds

Some related compounds that may have similar properties include:

  • Zinc iodide (ZnI2): An inorganic compound that exists in both anhydrous form and as a dihydrate .
  • Other organozinc halides: Such as phenylzinc iodide or other substituted phenylzinc iodides.
  • Zinc bromide: Another zinc halide compound with similar properties to zinc iodide .

Zinc iodide differs from 2,5-Dichlorophenylzinc iodide in that it lacks the organic group and is a simple inorganic salt. It forms various aqueous species, including Zn(H2O)62+, [ZnI(H2O)5]+, ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− .

Dates

Modify: 2023-08-16

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